2-Chloro-2,5-dimethylhexane

Descripción

Contextual Placement within Branched Halogenated Alkanes

2-Chloro-2,5-dimethylhexane belongs to the class of organic compounds known as halogenated alkanes, or alkyl halides. libretexts.org This classification arises from the presence of a chlorine atom, a halogen, attached to an alkane structure. Specifically, it is a monochloro derivative of 2,5-dimethylhexane (B165582), meaning one hydrogen atom in the parent alkane has been substituted by a chlorine atom. vaia.com

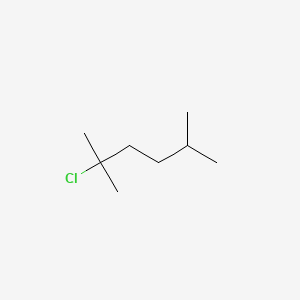

The structure of this compound is characterized by a six-carbon hexane (B92381) chain with two methyl groups branching off at the second and fifth carbon atoms. vaia.com The chlorine atom is attached to the second carbon atom, the same carbon that holds one of the methyl groups. This structural arrangement makes it a tertiary alkyl halide, as the carbon atom bonded to the chlorine is also bonded to three other carbon atoms. The tertiary nature of the carbon-chlorine bond significantly influences its chemical reactivity, making it more prone to certain types of reactions, such as unimolecular nucleophilic substitution (SN1) and elimination (E2) reactions. ontosight.aibrainly.com

Significance in Contemporary Organic Chemistry Research

While not as widely known as some other alkyl halides, this compound serves as a valuable model compound for studying the mechanisms of certain organic reactions. Its branched structure and tertiary classification provide a specific steric and electronic environment that allows researchers to investigate the intricacies of reaction pathways.

For instance, the elimination reaction of (R)-2-Chloro-2,5-dimethylhexane with a strong base is a classic example used to illustrate the principles of E2 reactions, leading to the formation of 2,5-dimethyl-1-hexene (B1584997) and 2,5-dimethyl-2-hexene. brainly.com Furthermore, its use in comparative alkylation studies, particularly in Friedel-Crafts reactions, has contributed to a deeper understanding of cyclialkylation mechanisms. acs.org These studies are crucial for developing new synthetic methodologies and for the production of a wide array of organic compounds. The compound is also noted for its use in the synthesis of pharmaceuticals and agrochemicals. guidechem.com

Interactive Data Tables

Physical and Chemical Properties of this compound nih.govguidechem.comchemeo.comchemicalbook.com

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 29342-44-7 |

| Molecular Formula | C8H17Cl |

| Molecular Weight | 148.67 g/mol |

| Boiling Point | 98 °C / 150mmHg |

| Melting Point | -41.9°C (estimate) |

| Density | 0.86 g/mL |

| Refractive Index | 1.4220-1.4260 |

| Flash Point | 52 °C |

| Form | Clear liquid |

Calculated Properties of this compound chemeo.com

| Property | Value | Unit |

| Standard Gibbs free energy of formation | 4.95 | kJ/mol |

| Enthalpy of formation at standard conditions | -238.22 | kJ/mol |

| Enthalpy of fusion at standard conditions | 9.74 | kJ/mol |

| Enthalpy of vaporization at standard conditions | 36.10 | kJ/mol |

| Log10 of Water solubility in mol/l | -3.19 | |

| Octanol/Water partition coefficient | 3.440 | |

| McGowan's characteristic volume | 135.820 | ml/mol |

| Critical Pressure | 2510.03 | kPa |

| Normal Boiling Point Temperature | 416.20 | K |

| Critical Temperature | 602.32 | K |

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-2,5-dimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl/c1-7(2)5-6-8(3,4)9/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRDRJZPEYTXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183580 | |

| Record name | 2-Chloro-2,5-dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29342-44-7 | |

| Record name | 2-Chloro-2,5-dimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029342447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2,5-dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-2,5-dimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Considerations and Isomeric Landscape of Monochloro 2,5 Dimethylhexanes

Isomeric Monochloro-2,5-dimethylhexane Derivatives

The structural framework of 2,5-dimethylhexane (B165582) allows for the formation of a limited, yet distinct, set of monochlorinated isomers. The identity of the resulting isomer is determined by the specific hydrogen atom that is substituted by a chlorine atom.

Positional Isomerism of Chlorine Substituents

Due to the symmetry of the 2,5-dimethylhexane molecule, there are three constitutionally unique positions at which a single chlorine atom can be introduced, leading to three distinct positional isomers. quizlet.com These isomers are:

1-chloro-2,5-dimethylhexane: Chlorination occurs at one of the primary carbon atoms of the methyl groups at either end of the main hexane (B92381) chain (C1 or C6).

2-chloro-2,5-dimethylhexane: The chlorine atom is substituted at one of the tertiary carbon atoms (C2 or C5).

3-chloro-2,5-dimethylhexane: Substitution takes place at one of the secondary carbon atoms in the middle of the chain (C3 or C4).

The table below summarizes these positional isomers.

| Isomer Name | Position of Chlorine | Carbon Type at Substitution Site |

| 1-chloro-2,5-dimethylhexane | C1 or C6 | Primary (1°) |

| This compound | C2 or C5 | Tertiary (3°) |

| 3-chloro-2,5-dimethylhexane | C3 or C4 | Secondary (2°) |

Methodological Perspectives on Monochlorination Processes

The synthesis of monochloro-2,5-dimethylhexane isomers is typically achieved through free-radical halogenation. This process involves the reaction of 2,5-dimethylhexane with chlorine in the presence of ultraviolet (UV) light or heat, which initiates the formation of chlorine radicals.

The distribution of the resulting isomeric products is not random but is governed by the number of available hydrogen atoms at each position and the relative reactivity of the different types of C-H bonds (primary, secondary, and tertiary). The generally accepted trend for the relative reactivity of C-H bonds in free-radical chlorination is:

Tertiary (3°) > Secondary (2°) > Primary (1°)

This preference is attributed to the greater stability of the corresponding alkyl free radicals formed during the hydrogen abstraction step of the chain reaction. A tertiary radical is more stable than a secondary radical, which in turn is more stable than a primary radical.

To estimate the theoretical product distribution for the monochlorination of 2,5-dimethylhexane, we can use the following relative reactivity ratios, which are commonly cited for chlorination at room temperature: 5 : 3.8 : 1 for tertiary, secondary, and primary C-H bonds, respectively.

First, we must determine the number of each type of hydrogen atom in the 2,5-dimethylhexane molecule:

Primary (1°) hydrogens: There are 12 primary hydrogens (on the four methyl groups).

Secondary (2°) hydrogens: There are 4 secondary hydrogens (at the C3 and C4 positions).

Tertiary (3°) hydrogens: There are 2 tertiary hydrogens (at the C2 and C5 positions).

The predicted percentage of each isomer can be calculated as follows:

Relative amount of 1-chloro isomer: (Number of 1° H) x (Reactivity of 1° H) = 12 x 1 = 12

Relative amount of 2-chloro isomer: (Number of 3° H) x (Reactivity of 3° H) = 2 x 5 = 10

Relative amount of 3-chloro isomer: (Number of 2° H) x (Reactivity of 2° H) = 4 x 3.8 = 15.2

To find the total relative amount, we sum these values: 12 + 10 + 15.2 = 37.2

Finally, the expected percentage of each isomer is calculated by dividing its relative amount by the total relative amount and multiplying by 100.

The following interactive data table summarizes the calculated theoretical product distribution for the free-radical monochlorination of 2,5-dimethylhexane.

| Isomer | Calculation | Expected Yield (%) |

| 1-chloro-2,5-dimethylhexane | (12 / 37.2) * 100 | 32.3 |

| This compound | (10 / 37.2) * 100 | 26.9 |

| 3-chloro-2,5-dimethylhexane | (15.2 / 37.2) * 100 | 40.8 |

These calculated values represent a theoretical distribution based on established reactivity ratios. Actual experimental yields may vary depending on specific reaction conditions such as temperature and the presence of any catalysts or inhibitors. Nevertheless, this analysis demonstrates that while multiple isomers are formed, the reaction is selective, favoring the formation of the 3-chloro and 1-chloro isomers over the 2-chloro isomer under these conditions.

Stereochemistry and Conformational Analysis of 2 Chloro 2,5 Dimethylhexane

Molecular Mechanics Calculations for Conformational Behavior

Molecular mechanics is a computational method that models molecules as a collection of atoms held together by bonds. By using a set of parameters known as a force field, it is possible to calculate the potential energy of a molecule as a function of its atomic coordinates. This approach is particularly useful for studying the conformational preferences of flexible molecules like 2-chloro-2,5-dimethylhexane.

For acyclic monochloroalkanes, force fields such as MM3 have been developed to accurately reproduce molecular structures. acs.org The rotation around the C-C bonds in this compound gives rise to various staggered and eclipsed conformations. The most stable conformations, or equilibrium structures, correspond to energy minima on the potential energy surface.

The key rotational barriers in this compound would be around the C2-C3 and C4-C5 bonds. The interactions between the chlorine atom, methyl groups, and the alkyl chain determine the relative energies of the different conformers. Generally, staggered conformations are more stable than eclipsed conformations due to lower torsional strain. Furthermore, steric hindrance between bulky groups, such as the chlorine atom and the methyl groups, plays a significant role in determining the most stable conformer. The most stable conformer would likely have the bulky groups in an anti-periplanar arrangement to minimize van der Waals repulsion.

Based on studies of similar monochloroalkanes, the energy difference between gauche and anti conformers is typically in the range of 0.2 to 0.5 kcal/mol. acs.org For this compound, it is expected that the conformer with the chlorine atom anti to the largest group on the adjacent carbon would be the most stable.

Table 1: Estimated Relative Conformational Energies for this compound

| Conformer | Key Dihedral Angle | Estimated Relative Energy (kcal/mol) |

|---|---|---|

| Anti | C(1)-C(2)-C(3)-C(4) ≈ 180° | 0 (most stable) |

| Gauche | C(1)-C(2)-C(3)-C(4) ≈ 60° | 0.3 - 0.6 |

Note: These are estimated values based on typical energy differences in similar chloroalkanes.

Molecular mechanics calculations can also be used to estimate thermochemical parameters such as the heat of formation (ΔHf°). The heat of formation of a molecule is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. For substituted alkanes, the heat of formation can be estimated by considering the contributions of different functional groups and steric interactions.

The heat of formation for n-hexane is approximately -40.0 kcal/mol. yale.edu The introduction of methyl and chloro substituents will alter this value. The addition of methyl groups generally makes the heat of formation more negative (more stable). stackexchange.com However, steric strain, such as gauche interactions between the chloro and methyl groups, can increase the heat of formation, making the molecule less stable. stackexchange.com

Table 2: Estimated Contribution to Heat of Formation for Substituents in this compound

| Structural Feature | Estimated Contribution to ΔHf° (kcal/mol) |

|---|---|

| n-Hexane base | -40.0 |

| Two methyl groups | -14.0 to -15.0 |

| One chloro group | -10.0 to -12.0 |

| Steric interactions (gauche) | +0.5 to +2.0 |

| Estimated Total ΔHf° | -63.5 to -65.0 |

Note: These are approximate values based on group increments and typical steric effects.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching or bending of bonds. The frequencies of these vibrations are sensitive to the molecular structure and conformation.

Theoretical calculations of vibrational frequencies using molecular mechanics can be correlated with experimental spectra. For haloalkanes, the carbon-chlorine (C-Cl) stretching vibration is a key feature in the IR spectrum, typically appearing in the range of 500-800 cm-1. ocr.org.uk The exact frequency can vary depending on the conformation of the molecule. Different conformers of this compound would be expected to have slightly different C-Cl stretching frequencies. By comparing the calculated vibrational frequencies for different conformers with the experimental spectrum, it is possible to gain insight into the conformational population of the molecule.

Other characteristic vibrational modes for this compound would include C-H stretching (around 2850-3000 cm-1) and C-H bending (around 1375-1450 cm-1) vibrations of the methyl and methylene (B1212753) groups.

Spectroscopic and Advanced Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing precise information about the connectivity and chemical environment of atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Elucidation

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-2,5-dimethylhexane

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 32.5 |

| C2 | 72.0 |

| C3 | 42.1 |

| C4 | 20.8 |

| C5 | 28.3 |

| C6 | 22.5 |

| C(CH₃)₂ at C2 | 32.5 |

| CH(CH₃)₂ at C5 | 22.5 |

Note: These are predicted values and may vary slightly from experimental data.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum provides detailed information about the number of different proton environments, their relative numbers, and their proximity to neighboring protons. The spectrum of this compound will show several distinct signals, with their chemical shifts influenced by the electron-withdrawing effect of the chlorine atom. The integration of these signals will correspond to the number of protons in each environment. Furthermore, the splitting patterns (multiplicity) of the signals, arising from spin-spin coupling, will reveal the number of adjacent protons. For instance, the protons on the carbon adjacent to the chlorine-bearing carbon (C3) are expected to be deshielded and will likely appear as a multiplet due to coupling with neighboring protons.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (C1) | 0.90 | Doublet | 6H |

| -CH₂- (C3) | 1.75-1.85 | Multiplet | 2H |

| -CH₂- (C4) | 1.45-1.55 | Multiplet | 2H |

| -CH- (C5) | 1.60-1.70 | Multiplet | 1H |

| -C(CH₃)₂Cl | 1.55 | Singlet | 6H |

Note: These are predicted values and may vary from experimental data.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational energy levels of a molecule, providing a characteristic spectrum that can be used for identification and structural analysis.

Transmission Infrared (IR) Spectroscopy

Transmission IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The resulting spectrum displays absorption bands corresponding to specific molecular vibrations. For this compound, the IR spectrum is expected to be dominated by absorptions arising from C-H and C-Cl bond vibrations. Strong, sharp peaks in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the alkane structure. C-H bending vibrations for methyl and methylene (B1212753) groups are expected in the 1375-1450 cm⁻¹ range. A key feature will be the absorption band corresponding to the C-Cl stretching vibration, which typically appears in the 600-800 cm⁻¹ region of the spectrum.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2950 - 3000 | C-H Stretch (alkane) |

| 1450 - 1470 | C-H Bend (methylene) |

| 1370 - 1390 | C-H Bend (methyl) |

| 650 - 800 | C-Cl Stretch |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show C-H stretching and bending modes. Notably, research has indicated the presence of specific bands at 1330 cm⁻¹ and 1550 cm⁻¹. spectrabase.com The band at 1330 cm⁻¹ can be attributed to vibrations involving the chlorine atom, while the band at 1550 cm⁻¹ is likely associated with methyl group deformations. spectrabase.com

Table 4: Observed Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment | Reference |

| 1330 | C-Cl related vibration | spectrabase.com |

| 1550 | Methyl group deformation | spectrabase.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. However, due to the energetic nature of the ionization process, the molecular ion often undergoes fragmentation.

The fragmentation of this compound will likely involve the cleavage of C-C bonds and the loss of the chlorine atom. The most stable carbocations will give rise to the most abundant fragment ions. Analysis of the mass spectrum of this compound from public databases indicates prominent peaks at m/z values of 69, 56, and 41. The base peak, the most intense peak in the spectrum, is often a result of the formation of a particularly stable carbocation. The presence of chlorine would also be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak due to the natural abundance of the ³⁷Cl isotope.

Table 5: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 69 | [C₅H₉]⁺ |

| 56 | [C₄H₈]⁺ |

| 41 | [C₃H₅]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of this compound. This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both qualitative and quantitative data. youtube.com In a typical GC-MS analysis, the volatile this compound is separated from other components in a mixture based on its boiling point and interactions with the stationary phase of the GC column. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, commonly through electron ionization (EI). youtube.com

The resulting molecular ion and its subsequent fragment ions are separated based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that serves as a chemical fingerprint. The fragmentation pattern is dictated by the structure of the this compound molecule, with bond cleavages occurring at the weakest points. docbrown.info For this tertiary alkyl halide, common fragmentation pathways include the loss of a chlorine radical and C-C bond scissions to form stable carbocations.

Analysis of the mass spectrum for this compound from spectral databases indicates a complex pattern with numerous peaks. nih.govspectrabase.com The key spectral data points are summarized in the table below.

| Data Point | Value/Description | Source |

| NIST Number | 114683 | nih.gov |

| Total Peaks | 46 | nih.gov |

| Top Peak (m/z) | 69 | nih.gov |

| 2nd Highest Peak (m/z) | 56 | nih.gov |

| 3rd Highest Peak (m/z) | 41 | nih.gov |

The top peak at m/z 69 likely corresponds to the loss of the tert-butyl chloride group, resulting in a C5H9+ fragment. The other significant peaks at m/z 56 and 41 represent further fragmentation of the alkyl chain. The molecular ion peak [C8H17Cl]+ at m/z 148 may be of low abundance or absent, which is common for branched alkanes. docbrown.info

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Gas-Liquid Chromatography (GLC) for Purity and Quantification

Gas-Liquid Chromatography (GLC), a subtype of gas chromatography where the stationary phase is a liquid coated on a solid support, is an effective method for assessing the purity of this compound and quantifying its concentration in a mixture. When coupled with a Flame Ionization Detector (FID), GLC offers high sensitivity for organic compounds.

The principle of separation in GLC is the partitioning of the analyte between the inert carrier gas (mobile phase) and the liquid stationary phase. The retention time—the time it takes for the compound to travel from the injector to the detector—is a characteristic property under a specific set of conditions (e.g., column type, temperature program, and carrier gas flow rate). For this compound, a non-polar column, such as one with a dimethylpolysiloxane stationary phase, is typically employed, leveraging van der Waals forces for separation based on boiling points.

Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the unknown sample to this curve.

| Parameter | Typical Condition/Value |

| Stationary Phase | Dimethylpolysiloxane (non-polar) |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium or Nitrogen |

| Analysis Mode | Isothermal or Temperature Program |

| Quantification | External Standard Calibration |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or assessing the purity of a sample. libretexts.orgchemistryhall.com TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel or alumina) and a liquid mobile phase (the eluent or solvent system). wisc.edukhanacademy.org

As an alkyl halide, this compound is a relatively non-polar compound. wisc.edu Therefore, its separation by TLC on a polar stationary phase like silica gel requires a non-polar mobile phase. rochester.edu A mixture of hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether is commonly used. chemistryhall.comrochester.edu The compound's position on the developed TLC plate is quantified by its retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org

For reaction monitoring, small aliquots of the reaction mixture are spotted on a TLC plate over time. For instance, in the synthesis of this compound from 2,5-dimethyl-2-hexanol (B1294443), the product is less polar than the starting alcohol. Consequently, the product spot will travel further up the plate (higher Rf value) than the reactant spot. The reaction is considered complete when the spot corresponding to the starting material is no longer visible. chemistryhall.com

| Solvent System (Hexane:Ethyl Acetate) | Expected Rf for 2,5-dimethyl-2-hexanol | Expected Rf for this compound |

| 9:1 | ~0.25 | ~0.70 |

| 4:1 | ~0.45 | ~0.85 |

Note: The Rf values in the table are hypothetical and serve to illustrate the principle of separation based on polarity.

Methodological Strategies for Reconciling Conflicting Analytical Data

In analytical chemistry, it is not uncommon to encounter conflicting or ambiguous data from different techniques or experiments. Data reconciliation involves using measurement redundancies and statistical methods to obtain the best possible estimate of the true value and minimize uncertainty. nih.gov This is crucial for ensuring the reliability of characterization data for compounds like this compound.

A significant challenge can arise with halogenated alkanes, where different isomers or related compounds may produce similar or identical signals in certain analyses. For example, different chloroalkanes can yield the same product ions in mass spectrometry due to dissociative electron attachment, making them difficult to distinguish. nih.govresearchgate.net

Methodological strategies to resolve such conflicts include:

Use of Orthogonal Techniques: Conflicting data from one method can be resolved by employing an entirely different analytical technique. For instance, if GC-MS data is ambiguous, Nuclear Magnetic Resonance (NMR) spectroscopy or Infrared (IR) spectroscopy can provide definitive structural information that confirms or refutes the initial finding.

Advanced Data Analysis: In cases where standard methods fail to distinguish between similar compounds, advanced analytical approaches may be necessary. Research has shown that using reaction kinetic parameters from ion mobility spectrometry can serve as a fingerprint to differentiate between halogenated alkanes that are otherwise indistinguishable by conventional mass spectrometry. nih.govresearchgate.net

Statistical Evaluation and Error Detection: When replicate measurements yield inconsistent results, statistical tests can be applied to identify gross errors or outliers. nih.gov Data reconciliation techniques can then adjust measured values to conform to known constraints, such as mass and energy balances in a reaction system, thereby improving data accuracy. mdpi.com

Systematic Re-calibration and Validation: If an instrument is suspected of providing erroneous data, a full re-calibration with certified reference materials is essential. Method validation ensures that the analytical procedure is fit for its intended purpose and consistently produces accurate and precise results.

By systematically applying these strategies, researchers can enhance the reliability of their analytical data and achieve a more accurate and complete characterization of this compound.

Research Applications and Synthetic Utility

Application as a Reagent in Mechanistic Organic Reactions

Due to its structure as a tertiary alkyl halide, 2-Chloro-2,5-dimethylhexane serves as a key substrate in studies aimed at elucidating the mechanisms of various organic reactions. Its reactivity is largely dictated by the stability of the tertiary carbocation that can form upon cleavage of the carbon-chlorine bond.

Specific Utility in Friedel-Crafts Cyclialkylation Studies

While direct and extensive research on the use of this compound in Friedel-Crafts cyclialkylation is not widely documented, its structural features are relevant to comparative studies within this class of reactions. Friedel-Crafts reactions are a cornerstone of organic synthesis, involving the alkylation or acylation of an aromatic ring. In the context of cyclialkylation, an intramolecular reaction occurs where an alkyl halide chain attached to an aromatic ring forms a new ring.

The reactivity of the alkyl halide is a critical factor in these reactions. Tertiary alkyl halides like this compound are prone to forming carbocation intermediates in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This carbocation then acts as the electrophile that attacks the aromatic ring.

Table 1: Comparison of Alkyl Halide Types in Friedel-Crafts Reactions

| Alkyl Halide Type | Carbocation Stability | Likelihood of Rearrangement | Typical Reactivity in Friedel-Crafts |

|---|---|---|---|

| Primary | Least Stable | High | Often undergo rearrangement to more stable carbocations before alkylation. |

| Secondary | Moderately Stable | Possible | Can proceed but may also involve rearrangements. |

| Tertiary | Most Stable | Low | Readily form stable carbocations, leading to more predictable products. |

The study of compounds like this compound in comparative alkylation studies helps researchers understand the factors that influence reaction rates and product distributions in Friedel-Crafts reactions. The predictable formation of a tertiary carbocation from this compound can be contrasted with the behavior of primary and secondary alkyl halides, which often yield a mixture of products due to carbocation rearrangements.

Role as a Model Compound for Studying Tertiary Alkyl Halide Reactivity

The chemical behavior of this compound makes it an excellent model compound for investigating the reactivity of tertiary alkyl halides in general. These compounds are known to undergo nucleophilic substitution (Sₙ1) and elimination (E1 and E2) reactions.

The bulky dimethylhexane structure of this compound sterically hinders the backside attack required for an Sₙ2 reaction, making the Sₙ1 pathway, which proceeds through a planar carbocation intermediate, more favorable. Similarly, in elimination reactions, the stability of the potential carbocation intermediate influences the E1 pathway, while the steric hindrance around the alpha-carbon can affect the E2 pathway.

Table 2: Reactivity of this compound in Nucleophilic Substitution and Elimination Reactions

| Reaction Type | Mechanism | Key Features | Relevance of this compound |

|---|---|---|---|

| Nucleophilic Substitution | Sₙ1 | Two-step reaction via a carbocation intermediate. Rate is dependent only on the alkyl halide concentration. | The tertiary nature of the substrate favors the formation of a stable carbocation, making it a good model for studying Sₙ1 kinetics and stereochemistry. |

| Elimination | E1 | Two-step reaction, also proceeding through a carbocation intermediate. Often competes with Sₙ1. | The stability of the tertiary carbocation makes the E1 pathway competitive with Sₙ1, allowing for the study of factors that favor one over the other. |

By studying the reaction kinetics, product distributions, and stereochemical outcomes of reactions involving this compound under various conditions (e.g., different solvents, bases, and temperatures), chemists can gain a deeper understanding of the fundamental principles that govern the reactivity of all tertiary alkyl halides.

Comparative and Analogous Compound Studies

Structural Analogues in Conformational Investigations

The spatial arrangement of atoms in a molecule, or its conformation, plays a crucial role in determining its physical and chemical properties. For flexible acyclic molecules like 2-chloro-2,5-dimethylhexane and its structural analogues, the rotation around single bonds gives rise to various conformers with different energy levels. The steric hindrance between bulky substituents is a key factor governing the stability of these conformers.

2-Chloro-2,3-dimethylbutane (B1595545) is a structural analogue of this compound where the isobutyl group is replaced by an isopropyl group. This structural change significantly impacts the conformational landscape of the molecule. In 2-chloro-2,3-dimethylbutane, the steric bulk is concentrated closer to the carbon atom bearing the chlorine. This proximity leads to increased gauche interactions between the methyl groups and the chloro group in many of its rotational isomers. The most stable conformations will seek to minimize these steric clashes, likely favoring arrangements where the bulky isopropyl and tert-chloro groups are anti-periplanar to each other.

In contrast, this compound has a longer carbon chain separating the tertiary carbon with the chlorine atom and the isopropyl group at the other end. This increased distance reduces the direct steric interaction between the two ends of the molecule. However, the rotation around the C2-C3 bond is still subject to steric strain. The staggered conformations will be energetically favored over eclipsed conformations. The presence of two methyl groups on the C2 carbon and the isobutyl group on the C3 carbon will lead to a preference for conformers that minimize gauche interactions between these bulky groups.

| Compound | Key Structural Feature | Primary Conformational Influence |

|---|---|---|

| 2-Chloro-2,3-dimethylbutane | Adjacent bulky groups (tert-chloro and isopropyl) | High steric strain, favoring anti-periplanar arrangement of bulky groups. |

| This compound | Separated bulky groups | Minimized gauche interactions around the C2-C3 bond. |

2-Chloro-2,4-dimethylpentane presents an intermediate case between the two previously discussed compounds. The separation between the tert-chloro group and the isopropyl group is greater than in 2-chloro-2,3-dimethylbutane but less than in this compound. The additional methylene (B1212753) group in the backbone of 2-chloro-2,4-dimethylpentane, compared to its 2,3-dimethylbutane (B166060) analogue, provides more conformational flexibility.

The analysis of its rotational isomers would focus on minimizing steric interactions. The most stable conformers would arrange the bulky groups to be as far apart as possible, reducing van der Waals strain. While direct comparative studies are not extensively available, the principles of conformational analysis suggest that the energetic barrier to rotation and the relative populations of different conformers would be influenced by the interplay of steric repulsions between the chloro, methyl, and isopropyl groups.

Reactivity Comparisons with Other Tertiary Alkyl Halides

Tertiary alkyl halides are known to undergo nucleophilic substitution reactions primarily through the S(_N)1 mechanism, which involves the formation of a carbocation intermediate in the rate-determining step. The stability of this carbocation and steric factors are paramount in determining the reaction rate.

Tert-Butyl chloride is a archetypal tertiary alkyl halide that readily undergoes S(_N)1 reactions. chemicalnote.com Its solvolysis, a reaction where the solvent acts as the nucleophile, is a classic example of this mechanism. The reaction proceeds via a relatively stable tertiary carbocation.

This compound also reacts through an S(_N)1 pathway due to its tertiary nature. The carbocation formed upon the departure of the chloride ion is also tertiary and is stabilized by hyperconjugation with the adjacent alkyl groups. A key difference, however, lies in the steric environment around the reactive center. The isobutyl group in this compound is significantly larger than the methyl groups in tert-butyl chloride.

| Compound | Carbocation Stability | Steric Factors | Expected S(_N)1 Reactivity |

|---|---|---|---|

| tert-Butyl Chloride | Stable tertiary carbocation | Minimal steric hindrance among tertiary halides | Baseline for S(_N)1 reactivity |

| This compound | Stable tertiary carbocation | Significant steric bulk, potential for steric acceleration | Potentially faster due to relief of steric strain |

Related Hydrocarbon Frameworks and Their Derivatives

The parent alkane of this compound is 2,5-dimethylhexane (B165582). wikipedia.org It is a branched-chain alkane with the molecular formula C(8)H({18}). wikipedia.org As a non-polar hydrocarbon, it exhibits weak van der Waals forces and consequently has a relatively low boiling point and is insoluble in water.

This hydrocarbon can be functionalized to produce various derivatives. For instance, the corresponding diol, 2,5-dimethylhexane-2,5-diol, can be synthesized and subsequently used as a precursor for the synthesis of 2,5-dichloro-2,5-dimethylhexane (B133102) through a reaction with concentrated hydrochloric acid. notability.com This reaction is a classic example of an S(_N)1 substitution where the hydroxyl groups are protonated to form good leaving groups (water), followed by the attack of chloride ions on the resulting tertiary carbocations.

Future Research Directions and Unexplored Avenues

Investigation of Novel Synthetic Pathways

The traditional synthesis of 2-chloro-2,5-dimethylhexane and similar tertiary chloroalkanes often relies on the reaction of the corresponding alcohol with a strong hydrohalic acid. While effective, this method can involve harsh conditions. Future research could explore milder and more efficient catalytic approaches.

Catalytic Halogenation of Alcohols: Recent advancements have focused on the catalytic conversion of alcohols to alkyl chlorides, minimizing the use of strong acids. For instance, the Appel reaction, which traditionally uses stoichiometric phosphine (B1218219) and tetrahalomethane, has been adapted into a catalytic version with P(III)/P(V) redox cycling. Investigating the applicability of such catalytic systems to the synthesis of this compound from 2,5-dimethyl-2-hexanol (B1294443) could lead to a more atom-economical and milder synthetic route.

Direct C-H Functionalization: A significant frontier in modern organic synthesis is the direct functionalization of C-H bonds in alkanes. illinois.eduresearchgate.netvapourtec.com While challenging due to the inertness of alkanes, developing a catalytic system that could selectively chlorinate the tertiary C-H bond of 2,5-dimethylhexane (B165582) would be a highly innovative approach. This could involve transition-metal catalysis or photoredox catalysis to generate reactive intermediates capable of abstracting a hydrogen atom and facilitating chlorination. researchgate.net

Phase-Transfer Catalysis (PTC): PTC has proven effective for a variety of nucleophilic substitution reactions, including the synthesis of alkyl halides. crdeepjournal.orgijirset.com Exploring gas-liquid phase-transfer catalysis (GL-PTC) could offer a continuous process for the synthesis of this compound from its corresponding alcohol. rsc.org This method could enhance reaction rates and simplify product isolation.

| Potential Synthetic Pathway | Key Features | Potential Advantages |

| Catalytic Appel Reaction | P(III)/P(V) redox cycling, low catalyst loading | Milder conditions, improved atom economy |

| Direct C-H Functionalization | Selective activation of tertiary C-H bonds | Direct conversion of alkanes, potentially fewer steps |

| Gas-Liquid Phase-Transfer Catalysis | Continuous flow process, solid-supported catalyst | Increased efficiency, easier product separation |

Advanced Computational Studies on Reaction Dynamics and Kinetics

While the SN1 mechanism is generally accepted for reactions of tertiary alkyl halides like this compound, detailed computational studies can provide deeper insights into the reaction dynamics and kinetics. byjus.com

Modeling SN1 vs. E2 Competition: Tertiary alkyl halides can undergo both substitution (SN1) and elimination (E2) reactions. libretexts.org Computational chemistry can be employed to model the transition states of both pathways. By calculating the activation energies for the SN1 and E2 reactions of this compound with various nucleophiles and in different solvents, a predictive model for the reaction outcome could be developed. This would be valuable for optimizing reaction conditions to favor the desired product.

Solvent Effects: The choice of solvent is crucial in SN1 reactions as it must stabilize the carbocation intermediate. utahtech.edu Quantum chemical calculations can model the solvation of the 2,5-dimethylhexan-2-yl cation and the chloride anion. These studies could quantify the stabilizing effects of different protic and aprotic polar solvents, leading to a more refined understanding of the optimal solvent system for reactions involving this compound.

| Computational Study Area | Methodology | Objective |

| SN1 vs. E2 Competition | Density Functional Theory (DFT) calculations of transition state energies | To predict the ratio of substitution to elimination products under various conditions. |

| Solvent Effects | Quantum mechanics/molecular mechanics (QM/MM) simulations | To quantify the stabilizing effect of different solvents on the carbocation intermediate and predict reaction rates. |

Exploration of Stereoselective Transformations

Although this compound is an achiral molecule, it can be a precursor in reactions that generate new stereocenters. Future research could focus on developing stereoselective reactions using this substrate.

Enantioconvergent Substitutions: A significant challenge in organic synthesis is the construction of all-carbon quaternary stereocenters. researchgate.net Recent breakthroughs have demonstrated that chiral catalysts can achieve enantioconvergent couplings of racemic tertiary alkyl halides with various nucleophiles. researchgate.net While this compound is not racemic, the development of analogous catalytic systems could potentially be used for the desymmetrization of prochiral substrates or in reactions with chiral nucleophiles to achieve high diastereoselectivity.

Synthesis of Chiral Derivatives: this compound can serve as a starting material for the synthesis of more complex molecules with one or more chiral centers. For example, its reaction with a chiral Grignard reagent or in a metal-catalyzed cross-coupling with a chiral organometallic partner could lead to the formation of chiral alkanes. The diastereoselectivity of such reactions would be a key area of investigation.

Development of Environmentally Benign Reaction Methodologies

In line with the principles of green chemistry, future research should aim to develop more sustainable methods for the synthesis and reactions of this compound. nih.gov

Use of Greener Solvents: Traditional solvents used in alkyl halide reactions, such as dichloromethane (B109758) or N,N-dimethylformamide, are often toxic and environmentally harmful. acs.org Research into replacing these with more sustainable alternatives like bio-based solvents (e.g., bio-ethanol, Cyrene™), ionic liquids, or even water would be a significant advancement. sigmaaldrich.comroyalsocietypublishing.org The challenge lies in identifying green solvents that can effectively facilitate the desired reactions, particularly the stabilization of carbocation intermediates in SN1 processes.

Mechanochemical Synthesis: Mechanochemistry, which involves reactions induced by mechanical force (e.g., ball milling), can often be performed without solvents or with minimal amounts of liquid assistance. rsc.orgrsc.org Investigating the mechanochemical synthesis of this compound from 2,5-dimethyl-2,5-hexanediol (B89615) and a solid chlorinating agent could provide a solvent-free, energy-efficient synthetic route.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. nih.govacsgcipr.orgrsc.org While the direct enzymatic chlorination of an alkane at a specific tertiary position is currently a formidable challenge, the development of haloalkane dehalogenases or other engineered enzymes could potentially be explored for transformations of this compound into other functionalized compounds under mild, aqueous conditions.

| Green Chemistry Approach | Specific Application | Potential Benefit |

| Greener Solvents | Replacing chlorinated solvents with bio-based alternatives or ionic liquids in substitution reactions. | Reduced environmental impact and health risks. acs.orgsigmaaldrich.com |

| Mechanochemistry | Solvent-free synthesis from the corresponding alcohol and a solid chlorinating agent. | Elimination of solvent waste, potential for increased energy efficiency. rsc.org |

| Biocatalysis | Enzymatic hydrolysis or other transformations of the C-Cl bond. | Mild reaction conditions, high selectivity, use of water as a solvent. nih.govrsc.org |

Q & A

Basic Research Questions

Q. What is a reliable laboratory-scale synthesis method for 2-Chloro-2,5-dimethylhexane, and what reaction conditions optimize yield?

- Methodological Answer : this compound can be synthesized via acid-catalyzed substitution of 2,5-dimethyl-2-hexanol. A procedure involving shaking 2,5-dimethyl-2-hexanol with concentrated hydrochloric acid for 1 hour yields approximately 50% product after drying and distillation under reduced pressure . Key parameters include maintaining stoichiometric HCl ratios and low-temperature crystallization to isolate pure product.

Q. How can researchers distinguish this compound from its structural isomers using spectroscopic techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The tertiary chlorine environment in this compound produces distinct NMR signals for the chlorinated carbon (δ ~75-85 ppm). Coupling patterns in NMR, such as splitting from adjacent methyl groups, further differentiate it from linear isomers . Mass spectrometry (EI-MS) can confirm molecular weight (MW 183.12) and chlorine isotope patterns (e.g., m/z 131/133 ratios) .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization of this compound in Friedel-Crafts alkylations?

- Methodological Answer : Under Friedel-Crafts conditions (AlCl, CS), this compound generates a carbocation at the 5-position, enabling cyclization with aromatic substrates like benzene. The reaction proceeds via hydride transfer or chloride exchange, forming polycyclic products like octamethyloctahydroanthracene. Mechanistic studies require monitoring intermediates via quenching experiments and analyzing product ratios via GC-MS .

Q. How do steric and kinetic factors influence product distribution in chlorination reactions of related dienes, and how can these be applied to this compound derivatives?

- Methodological Answer : Chlorination of 2,5-dimethyl-2,4-hexadiene yields 1,2- and 1,4-adducts (e.g., 4,5-dichloro-2,5-dimethyl-2-hexene and trans-2,5-dichloro-2,5-dimethyl-3-hexene). Kinetic control favors 1,2-addition due to lower steric hindrance in the transition state. For this compound derivatives, reaction conditions (temperature, solvent polarity) must be optimized to isolate thermodynamically stable isomers .

Q. What strategies resolve contradictions in reported product structures from chlorination reactions involving this compound precursors?

- Methodological Answer : Discrepancies in dichloro product identification (e.g., Tishchenko vs. Hatch/Matar studies) arise from solvent effects and analytical limitations. Researchers should validate structures via combined IR, NMR, and X-ray crystallography. For example, trans-2,5-dichloro-2,5-dimethyl-3-hexene was confirmed by characteristic NMR coupling constants (J = 12 Hz for trans-alkene protons) .

Data Interpretation and Experimental Design

Q. How can researchers design kinetic studies to analyze allylic rearrangements in chlorinated hexane derivatives?

- Methodological Answer : Monitor isomerization of trans-2,5-dichloro-2,5-dimethyl-3-hexene to 4,5-dichloro-2,5-dimethyl-2-hexene via time-resolved NMR. Rate constants () are derived from integration of alkene proton signals. Activation parameters (ΔH‡, ΔS‡) are calculated using the Eyring equation under varying temperatures .

Q. What analytical workflows are recommended for characterizing trace impurities in this compound synthesized via acid-catalyzed methods?

- Methodological Answer : Use gas chromatography (GC) with flame ionization detection (FID) to quantify residual diol or dichloro byproducts. High-resolution mass spectrometry (HRMS) identifies impurities (e.g., trichloro adducts). Purity thresholds (>97%) are validated via comparative NMR with authentic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.